![molecular formula C19H18N4O4S B2742218 Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 896341-52-9](/img/structure/B2742218.png)
Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
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Overview
Description
Ethyl 9-methyl-4-oxopyrido [1,2-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 16878-14-1 . It has a molecular weight of 232.24 .
Molecular Structure Analysis
The IUPAC name of this compound is ethyl 9-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylate . The InChI code for this compound is 1S/C12H12N2O3/c1-3-17-12 (16)9-7-13-10-8 (2)5-4-6-14 (10)11 (9)15/h4-7H,3H2,1-2H3 .Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures, including those related to Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate, are often synthesized for their unique chemical properties and potential biological activities. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the methodological advancements in creating compounds with specific biological functions (Desai, Shihora, & Moradia, 2007). Similarly, the detailed synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates reveals the intricacies involved in creating compounds that may have significant chemical and pharmaceutical applications (Dolzhenko, Chui, & Dolzhenko, 2006).
Potential Applications
The scientific interest in such compounds extends to their potential applications, particularly in medicine and materials science. For example, the antimicrobial activities of synthesized quinazolines show how chemical compounds can be tailored for specific therapeutic purposes (Desai, Shihora, & Moradia, 2007). Additionally, the study on FT-IR, FT-Raman, and molecular docking of related compounds provides a foundation for understanding how such chemicals interact at the molecular level, paving the way for the design of drugs with specific targets (El-Azab et al., 2016).
Structural Analysis
Structural analysis, including hydrogen-bonded supramolecular structures in compounds, further demonstrates the complexity and utility of these molecules in understanding chemical bonding and molecular architecture. Such studies contribute to the field of crystallography and materials science, offering insights into how molecular structures influence physical properties and functionalities (Portilla et al., 2007).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-17(25)13-6-8-14(9-7-13)20-15(24)11-28-18-21-16-12(2)5-4-10-23(16)19(26)22-18/h4-10H,3,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYGIBZHSCMWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate |
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